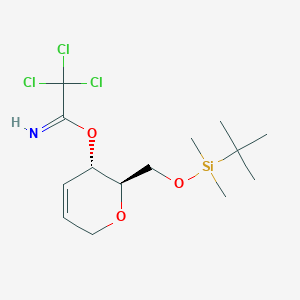
4-(3-hydroxyphenoxy)butanoic Acid
Vue d'ensemble
Description
4-(3-hydroxyphenoxy)butanoic Acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-hydroxyphenoxy)butanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-hydroxyphenoxy)butanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optical Gating in Nanofluidic Devices : A study by Ali et al. (2012) explores the use of a derivative of 4-(3-hydroxyphenoxy)butanoic acid in optical gating of nanofluidic devices. This involves the removal of photolabile hydrophobic molecules by irradiation to generate hydrophilic groups, facilitating the UV-light-triggered transport of ionic species through channels. This has potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acids containing various moieties. Some of these compounds showed significant antimicrobial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Mickevičienė et al., 2015).
Enhancing Reactivity in Benzoxazine Ring Formation : Trejo-Machin et al. (2017) investigated the use of phloretic acid, a naturally occurring compound related to 4-(3-hydroxyphenoxy)butanoic acid, as a renewable building block for benzoxazine ring formation. This approach is significant for the sustainable development of materials with thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin et al., 2017).
Organic Synthesis : Delhaye et al. (2006) developed an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in certain syntheses. This method is notable for its mildness and efficiency, potentially impacting various organic synthesis processes (Delhaye et al., 2006).
Biomarker Analysis in Smokers : Jing et al. (2014) discussed the quantitation of urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a biomarker for tobacco-specific lung carcinogens in smokers. This study highlights the significance of such compounds in medical diagnostics and research (Jing et al., 2014).
γ-Glutamyl Transpeptidase Inhibition : Watanabe et al. (2017) improved the synthesis of a compound involving 4-(3-hydroxyphenoxy)butanoic acid derivatives, which are potent inhibitors of γ-glutamyl transpeptidase. This could be significant in the development of treatments for related diseases (Watanabe et al., 2017).
Chloride Channel Conductance Studies : Carbonara et al. (2001) studied compounds related to 4-(3-hydroxyphenoxy)butanoic acid for their effects on chloride membrane conductance in rat striated muscle. Such studies are crucial for understanding muscular diseases and developing potential treatments (Carbonara et al., 2001).
Propriétés
IUPAC Name |
4-(3-hydroxyphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7,11H,2,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOIRWQGNHIDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxyphenoxy)butanoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




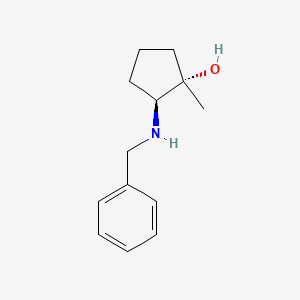
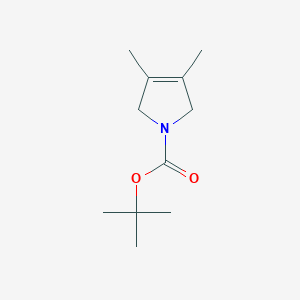
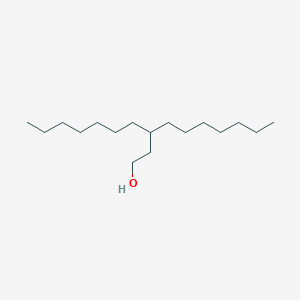
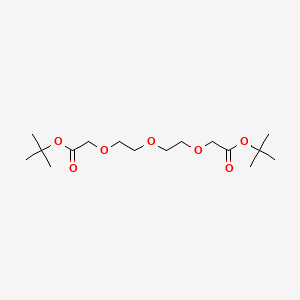

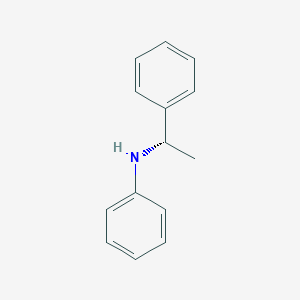
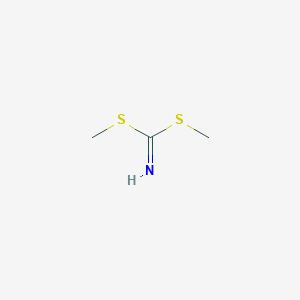

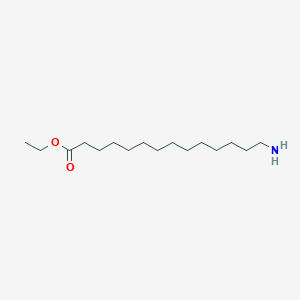
![5-bromo-4-methoxy-N,N-bis[(4-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B8266134.png)


